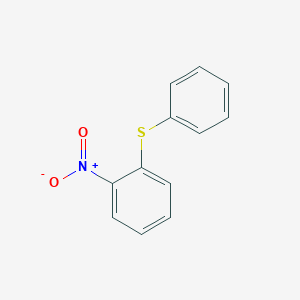

2-Nitrophenyl phenyl sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 633005. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2-phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2S/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWNCSAEXUDWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10324941 | |

| Record name | 2-Nitrophenyl phenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4171-83-9 | |

| Record name | 2-Nitrophenyl phenyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4171-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 408025 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004171839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrodiphenyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrophenyl phenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitrodiphenyl sulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J697B8MMC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitrophenyl Phenyl Sulfide: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthesis of 2-Nitrophenyl phenyl sulfide (B99878). The information is intended to support researchers, scientists, and professionals involved in drug development and other chemical research fields where this compound may be of interest.

Chemical and Physical Properties

2-Nitrophenyl phenyl sulfide is a diaryl sulfide that presents as a pale yellow to yellow solid at room temperature.[1][2] It is characterized by the presence of a nitro group in the ortho position of one of the phenyl rings, which significantly influences its chemical reactivity and properties. The compound is generally insoluble in water.[2]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₂S | [1][2][3] |

| Molecular Weight | 231.27 g/mol | [1][2][3] |

| CAS Number | 4171-83-9 | [1][3] |

| Appearance | Pale yellow to yellow solid/crystal | [1][2] |

| Melting Point | 78-82 °C | |

| Boiling Point | 343.3 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Topological Polar Surface Area | 71.1 Ų | [2] |

| XLogP3 | 3.8 | [2] |

Molecular Structure and Spectroscopic Data

The structure of this compound consists of a phenyl group and a 2-nitrophenyl group linked by a sulfur atom.

Key Identifiers:

-

IUPAC Name: 1-nitro-2-(phenylsulfanyl)benzene[2]

-

SMILES: C1=CC=C(C=C1)SC2=CC=CC=C2--INVALID-LINK--[O-][2]

-

InChI: InChI=1S/C12H9NO2S/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H[2]

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from thiophenol and 1-chloro-2-nitrobenzene (B146284).

Materials:

-

Thiophenol (benzenethiol)

-

Potassium hydroxide (B78521) (KOH)

-

1-Chloro-2-nitrobenzene

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl ether

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a suitable reaction vessel, dissolve thiophenol and potassium hydroxide in dimethyl sulfoxide (DMSO).

-

Stir the mixture at room temperature for approximately 30 minutes.

-

Slowly add a solution of 1-chloro-2-nitrobenzene in DMSO to the reaction mixture.

-

Heat the resulting mixture and stir for several hours.

-

After cooling to room temperature, pour the reaction mixture into water.

-

Extract the product using ethyl ether.

-

Combine the organic extracts and wash them with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization or column chromatography.

The following diagram illustrates the workflow for this synthesis.

Biological Activity and Potential Applications

This compound has been identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. NNRTIs are a critical class of antiretroviral drugs that bind to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA.

Mechanism of Action as an HIV-1 Reverse Transcriptase Inhibitor

Non-nucleoside reverse transcriptase inhibitors bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is located approximately 10 Å from the polymerase active site.[4][5] This binding induces a conformational change in the enzyme, which distorts the active site and prevents the binding of the natural deoxynucleotide substrates. Consequently, DNA synthesis is blocked, and viral replication is halted.

The logical relationship of this inhibitory mechanism is depicted in the following diagram.

The nitro group of this compound can also be readily reduced to an amine group, making it a versatile intermediate for the synthesis of a variety of other bioactive compounds.[6] This chemical handle allows for further molecular modifications, which is a valuable attribute in drug discovery and development.[6]

Conclusion

This compound is a well-characterized compound with established chemical and physical properties. Its synthesis is straightforward, and its biological activity as an HIV-1 non-nucleoside reverse transcriptase inhibitor highlights its potential in the field of medicinal chemistry. The ability to functionalize the molecule further through the reduction of the nitro group enhances its utility as a building block in the synthesis of novel therapeutic agents. This guide provides foundational information that can aid researchers in the application and further investigation of this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C12H9NO2S | CID 348620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS Number 4171-83-9 [klivon.com]

- 4. HIV-1 Reverse Transcriptase in Complex with Nevirapine - Proteopedia, life in 3D [proteopedia.org]

- 5. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Nitrophenyl Phenyl Sulfide (CAS: 4171-83-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Nitrophenyl phenyl sulfide (B99878), a key chemical intermediate with significant applications in pharmaceutical and agrochemical research. This document details its chemical and physical properties, experimental protocols for its synthesis and key reactions, and its role in the development of bioactive compounds.

Chemical and Physical Properties

2-Nitrophenyl phenyl sulfide, also known as 1-nitro-2-(phenylthio)benzene, is a pale yellow crystalline solid.[1] It is an organosulfur compound featuring a nitro group ortho to the sulfide linkage, a structural motif that imparts valuable reactivity for synthetic transformations.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4171-83-9 | [1][3] |

| Molecular Formula | C₁₂H₉NO₂S | [1] |

| Molecular Weight | 231.27 g/mol | [1] |

| Appearance | Pale yellow crystal | [1] |

| Melting Point | 78-82 °C | [1] |

| Boiling Point | 343.3 °C at 760 mmHg | [1] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [1] |

| Purity | Min. 98.0% (GC) | [3] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Data Availability | Source |

| ¹H NMR | Available | --INVALID-LINK-- |

| ¹³C NMR | Available | --INVALID-LINK-- |

| Infrared (IR) | Available | --INVALID-LINK-- |

| Mass Spectrometry (MS) | Available | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of an activated aryl halide with thiophenol. A common and effective method is the reaction of 1-chloro-2-nitrobenzene (B146284) with thiophenol in the presence of a base.

Synthesis of this compound from 1-Chloro-2-nitrobenzene and Thiophenol

This protocol is adapted from a procedure for the synthesis of a related diaryl ether and is directly applicable for the preparation of this compound.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of thiophenol (11.0 g, 0.1 mol) in 30 mL of Dimethyl sulfoxide (B87167) (DMSO), add potassium hydroxide (B78521) (KOH) (5.6 g, 0.1 mol).

-

Initial Stirring: Stir the mixture at room temperature for 30 minutes.

-

Addition of Aryl Halide: Add a solution of 1-chloro-2-nitrobenzene (15.7 g, 0.1 mol) in 10 mL of DMSO dropwise over a period of 5 minutes.

-

Reaction: Heat the resulting mixture and stir for 5 hours at 90°C.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of water.

-

Extraction: Extract the product with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the ether extracts, wash with water (5 x 50 mL), and dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield this compound as a yellow powder. The expected yield is high, around 96%.

Key Reactions and Applications

The most significant reaction of this compound in the context of drug development and bioactive compound synthesis is the reduction of the nitro group to a primary amine. This transformation yields 2-aminophenyl phenyl sulfide, a versatile intermediate for further molecular elaboration.[2]

Reduction of the Nitro Group

The reduction of the nitro group can be achieved using various reagents, with the choice often depending on the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation or the use of reducing agents like sodium sulfide. A patented method describes the hydrogenation of 2-nitrodiphenyl sulfide using a sulfide poisoning-resistant catalyst.[4]

Experimental Protocol (General - Catalytic Hydrogenation):

-

Reaction Setup: In a suitable pressure vessel, dissolve this compound in an appropriate solvent (e.g., ethanol, ethyl acetate).

-

Catalyst: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or a sulfide-resistant catalyst.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-10 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).

-

Filtration: Carefully filter the reaction mixture to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain 2-aminophenyl phenyl sulfide.

Applications in Drug Development and Agrochemicals

This compound is a valuable building block for the synthesis of a variety of bioactive molecules.

-

Pharmaceutical Research: It is notably used in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The 2-aminophenyl phenyl sulfide core structure is a key component in these potential therapeutic agents.[1][5]

-

Agrochemicals: The compound serves as a precursor for the synthesis of advanced agrochemicals, including pesticides, herbicides, and fungicides. The introduction of the phenylthio and nitro (or the corresponding amino) functionalities is crucial for the biological activity of these products.[6]

-

Organic Synthesis: Beyond these specific applications, it is a versatile intermediate in general organic synthesis for creating complex molecular architectures.[2]

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C12H9NO2S | CID 348620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound | CAS Number 4171-83-9 [klivon.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound(4171-83-9) 1H NMR [m.chemicalbook.com]

The Physicochemical Profile of 2-Nitrophenyl Phenyl Sulfide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the solubility and appearance of 2-Nitrophenyl phenyl sulfide (B99878) (CAS No. 1144-83-8), a key intermediate in pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the compound's physical properties and methodologies for its synthesis and solubility determination.

Core Physical Properties

2-Nitrophenyl phenyl sulfide is an organic sulfur compound that presents as a solid at room temperature. Its appearance is consistently described as a crystalline powder, with coloration ranging from pale yellow to yellowish-brown or light orange to yellow-green.[1][2][3]

Quantitative Data Summary

A comprehensive summary of the available quantitative data for this compound is presented in the table below. While specific quantitative solubility values are not widely published, its qualitative solubility in various solvents has been documented.

| Property | Value |

| Appearance | Pale yellow to yellowish-brown crystal or light orange to yellow to green powder/crystal.[1][2][3] |

| Molecular Formula | C₁₂H₉NO₂S |

| Molecular Weight | 231.27 g/mol |

| Melting Point | 78-82 °C |

| Solubility in Water | Insoluble[1] |

| Solubility in Organic Solvents | - Toluene: Soluble[2][3] - Chloroform: Sparingly soluble[4] - Methanol: Slightly soluble[4] |

Experimental Protocols

Detailed methodologies for the synthesis and a general protocol for the determination of solubility are provided below. These protocols are foundational for the practical application and study of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nucleophilic aromatic substitution reaction between thiophenol and 1-chloro-2-nitrobenzene (B146284).

Materials:

-

Thiophenol (benzenethiol)

-

Potassium hydroxide (B78521) (KOH)

-

1-Chloro-2-nitrobenzene

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 11.0 g (0.1 mol) of thiophenol and 5.6 g (0.1 mol) of potassium hydroxide in 30 mL of DMSO.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Add a solution of 15.7 g (0.1 mol) of 1-chloro-2-nitrobenzene in 10 mL of DMSO dropwise to the reaction mixture over a period of 5 minutes.

-

Heat the mixture to 90°C and maintain stirring for 5 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 200 mL of water.

-

Extract the aqueous mixture with ethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with water (5 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the this compound product as a yellow powder. This procedure has been reported to yield the product in 96% purity.

Determination of Qualitative Solubility

The following is a general protocol to determine the solubility of a solid organic compound like this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, toluene, chloroform, methanol)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the desired solvent to the test tube in small portions.

-

After each addition, vigorously shake the test tube for at least 30 seconds. A vortex mixer can be used for more consistent agitation.

-

Visually inspect the solution to determine if the solid has dissolved. The compound is considered:

-

Soluble: if the solid completely dissolves.

-

Slightly or Sparingly Soluble: if a noticeable amount of the solid dissolves, but some remains undissolved.

-

Insoluble: if no significant amount of the solid dissolves.

-

-

Record the observations for each solvent tested.

Visualizing Methodologies and Mechanisms

To further elucidate the experimental and conceptual frameworks surrounding this compound, the following diagrams are provided.

This compound serves as a precursor in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The following diagram illustrates the general mechanism of action for NNRTIs.

References

An In-depth Technical Guide to 1-nitro-2-phenylsulfanylbenzene (2-Nitrophenyl phenyl sulfide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-nitro-2-phenylsulfanylbenzene, also known by its common name 2-nitrophenyl phenyl sulfide (B99878), is a key organic intermediate with significant applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most notably, its pivotal role as a precursor in the development of various bioactive molecules. While direct biological activity of 1-nitro-2-phenylsulfanylbenzene is not extensively documented, its value lies in the facile conversion of its nitro group into an amine, which serves as a versatile anchor for the construction of complex heterocyclic scaffolds such as benzothiazoles and phenothiazines. This document consolidates essential data, outlines detailed experimental protocols, and presents logical workflows to support researchers in leveraging this compound for novel drug discovery and development.

Chemical and Physical Properties

1-nitro-2-phenylsulfanylbenzene is a stable organic compound at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value |

| IUPAC Name | 1-nitro-2-phenylsulfanylbenzene |

| Common Name | 2-Nitrophenyl phenyl sulfide |

| CAS Number | 4171-83-9 |

| Molecular Formula | C₁₂H₉NO₂S |

| Molecular Weight | 231.27 g/mol |

| Melting Point | 78-82 °C |

| Appearance | Light orange to yellow to green powder/crystal |

| Synonyms | 2-Nitrodiphenyl sulfide, 1-Nitro-2-(phenylthio)benzene, o-Nitrophenyl phenyl sulfide |

| Spectroscopic Data | ¹H NMR: Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The protons ortho to the nitro group are the most deshielded. ¹³C NMR: Aromatic carbons appear in the range of δ 120-150 ppm. The carbon attached to the nitro group is significantly deshielded. IR (cm⁻¹): Characteristic peaks for the nitro group (N-O stretching) are observed around 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[1] Aromatic C-H stretching is observed around 3100-3000 cm⁻¹.[2] Mass Spectrometry: The molecular ion peak [M]⁺ is expected at m/z 231. Fragmentation may involve the loss of the nitro group (NO₂) or the phenylthio group. |

Synthesis of 1-nitro-2-phenylsulfanylbenzene

The synthesis of 1-nitro-2-phenylsulfanylbenzene is typically achieved through a nucleophilic aromatic substitution reaction. A general and efficient method involves the reaction of 1-chloro-2-nitrobenzene (B146284) with thiophenol in the presence of a base.

Experimental Protocol

Materials:

-

1-chloro-2-nitrobenzene

-

Thiophenol (benzenethiol)

-

Potassium hydroxide (B78521) (KOH) or other suitable base

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable polar aprotic solvent

-

Ethyl acetate (B1210297) or other suitable extraction solvent

-

Water

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

To a stirred solution of thiophenol in DMSO, add an equimolar amount of potassium hydroxide.

-

Stir the mixture at room temperature for approximately 30 minutes to form the potassium thiophenolate salt.

-

Add a solution of 1-chloro-2-nitrobenzene in DMSO dropwise to the reaction mixture.

-

Heat the reaction mixture to around 90°C and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

-

After cooling to room temperature, pour the reaction mixture into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 1-nitro-2-phenylsulfanylbenzene, which can be further purified by recrystallization or column chromatography.

Role as a Synthetic Intermediate in Drug Discovery

The primary significance of 1-nitro-2-phenylsulfanylbenzene in drug development lies in its utility as a versatile building block. The nitro group can be readily reduced to a primary amine, which then serves as a handle for a variety of chemical transformations to construct more complex and biologically active molecules. This transformation is a critical step in the synthesis of several classes of pharmaceuticals.

Reduction of the Nitro Group

The reduction of the nitro group in 1-nitro-2-phenylsulfanylbenzene to an amine (2-aminophenyl phenyl sulfide) is a key transformation. This can be achieved using various reducing agents.

Common Reducing Agents:

-

Iron powder in acidic medium (e.g., acetic acid or hydrochloric acid): A classic and cost-effective method.

-

Tin(II) chloride in concentrated hydrochloric acid: Another widely used method.

-

Catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst): A clean and efficient method.

-

Sodium dithionite: A milder reducing agent.

Synthesis of Bioactive Heterocycles

The resulting 2-aminophenyl phenyl sulfide is a valuable precursor for the synthesis of various heterocyclic compounds with known pharmacological activities.

Benzothiazoles are a class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. 2-Aminophenyl phenyl sulfide can be cyclized to form benzothiazole (B30560) derivatives.

Experimental Protocol for Benzothiazole Synthesis:

-

The 2-aminophenyl phenyl sulfide intermediate is reacted with a suitable carboxylic acid or its derivative (e.g., acid chloride, aldehyde) under appropriate conditions.

-

For example, reaction with an aldehyde in the presence of an oxidizing agent can lead to the formation of a 2-substituted benzothiazole.

Phenothiazines are another important class of heterocyclic compounds that form the core structure of many antipsychotic drugs. The synthesis of phenothiazines can also be initiated from derivatives of 1-nitro-2-phenylsulfanylbenzene. For instance, Smiles rearrangement of related precursors, which can be derived from this compound, is a known method for constructing the phenothiazine (B1677639) ring system.[3]

Biological Activity Context

While 1-nitro-2-phenylsulfanylbenzene itself is primarily regarded as a synthetic intermediate, the broader class of nitroaromatic compounds can exhibit biological activity. The nitro group is a known pharmacophore and can also act as a toxicophore.[4] The biological effects of nitroaromatic compounds are often attributed to the in vivo reduction of the nitro group to reactive nitroso and hydroxylamine (B1172632) intermediates, which can interact with cellular macromolecules.[5]

However, in the context of drug discovery, the main interest in 1-nitro-2-phenylsulfanylbenzene is not its intrinsic activity but its role as a scaffold to which various pharmacophores can be attached to create novel drug candidates with desired therapeutic effects.

Conclusion

1-nitro-2-phenylsulfanylbenzene is a valuable and versatile intermediate in organic synthesis, particularly for the preparation of bioactive heterocyclic compounds. Its straightforward synthesis and the facile transformation of its nitro group make it an important tool for medicinal chemists and drug development professionals. While the compound itself may not possess significant direct biological activity, its utility as a building block for constructing complex molecules with a wide range of therapeutic properties, such as benzothiazoles and phenothiazines, is well-established. This guide provides the foundational knowledge and practical protocols to effectively utilize 1-nitro-2-phenylsulfanylbenzene in the pursuit of novel drug discovery and development.

References

key spectral information for 2-Nitrophenyl phenyl sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral information for 2-Nitrophenyl phenyl sulfide (B99878), a key intermediate in various fields of chemical synthesis. This document details the essential spectroscopic data, experimental protocols for its synthesis and characterization, and a logical workflow for its preparation and analysis.

Core Spectral Data

The following tables summarize the key spectral information for 2-Nitrophenyl phenyl sulfide, providing a foundational dataset for its identification and characterization.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.21 | dd | 8.1, 1.2 | 1H, Ar-H |

| 7.49 | dt | 7.5, 1.5 | 1H, Ar-H |

| 7.40-7.35 | m | 2H, Ph-H | |

| 7.21-7.15 | m | 2H, Ph-H | |

| 7.06-6.98 | m | 3H, Ph-H |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 145.4 | C-NO₂ |

| 134.8 | C-S (nitrophenyl) |

| 133.2 | CH (nitrophenyl) |

| 131.5 | C-S (phenyl) |

| 129.8 | CH (phenyl) |

| 128.0 | CH (phenyl) |

| 126.9 | CH (nitrophenyl) |

| 125.5 | CH (nitrophenyl) |

Solvent: CDCl₃. Data is predicted and compiled from typical chemical shift ranges.

Table 3: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3075 | Medium | Aromatic C-H Stretch |

| 1575 | Strong | Asymmetric NO₂ Stretch |

| 1510 | Strong | Aromatic C=C Stretch |

| 1340 | Strong | Symmetric NO₂ Stretch |

| 1080 | Medium | C-S Stretch |

| 850 | Strong | C-N Stretch |

| 740 | Strong | Aromatic C-H Bend (ortho-disubstituted) |

| 690 | Strong | Aromatic C-H Bend (monosubstituted) |

Sample preparation: KBr pellet.

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 232 | 100 | [M+H]⁺ |

| 248 | [M+H+O]⁺ | |

| 215 | [M+H-OH]⁺ | |

| 214 | [M+H-H₂O]⁺ | |

| 202 | [M+H-NO]⁺ | |

| 186 | [M+H-NO₂]⁺ | |

| 184 | [M+H-H₂S]⁺ | |

| 168 | [M+H-SO₂]⁺ | |

| 167 | [M+H-SO₂H]⁺ | |

| 154 | [C₆H₄NO₂S]⁺ | |

| 125 | [C₆H₅SO]⁺ | |

| 123 | [C₆H₅NO₂]⁺ | |

| 109 | [C₆H₅S]⁺ |

Ionization Method: Electrospray Ionization (ESI).

Experimental Protocols

Detailed methodologies for the synthesis and spectral characterization of this compound are provided below.

Synthesis of this compound.[1]

-

Materials:

-

Thiophenol (benzenethiol)

-

Potassium hydroxide (B78521) (KOH)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophenol (0.1 mol) and potassium hydroxide (0.1 mol) in 30 mL of DMSO.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 1-chloro-2-nitrobenzene (0.1 mol) in 10 mL of DMSO dropwise to the reaction mixture over a period of 5 minutes.

-

Heat the resulting mixture to 90°C and stir for 5 hours.

-

After cooling to room temperature, pour the reaction mixture into 200 mL of water.

-

Extract the aqueous mixture with ethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with deionized water (5 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Spectroscopic Characterization

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a 400 MHz or higher field NMR spectrometer. Set the spectral width to cover the range of -2 to 12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Use a spectral width of 0 to 200 ppm and employ proton decoupling. A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount (1-2 mg) of purified this compound with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record the FT-IR spectrum in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Data Acquisition: Introduce the sample into an electrospray ionization (ESI) mass spectrometer. Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

An In-depth Technical Guide to the Nucleophilic Aromatic Substitution (SNAr) Mechanism in the Synthesis of 2-Nitrophenyl Phenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the synthesis of 2-Nitrophenyl phenyl sulfide (B99878) via nucleophilic aromatic substitution (SNAr). It details the underlying mechanism, provides a detailed experimental protocol, presents relevant quantitative data, and visualizes the key reaction pathways and experimental workflows. This document is intended to be a valuable resource for professionals engaged in organic synthesis, medicinal chemistry, and materials science.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2-Nitrophenyl phenyl sulfide from a 2-nitro-substituted halobenzene and thiophenol is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. Unlike aliphatic nucleophilic substitutions (SN1 and SN2), SNAr reactions on aromatic rings proceed via a distinct addition-elimination mechanism.[1][2]

The key features of the SNAr mechanism are:

-

Activation by Electron-Withdrawing Groups: The aromatic ring is rendered susceptible to nucleophilic attack by the presence of strong electron-withdrawing groups (EWGs). In the case of this compound synthesis, the nitro group (-NO2) is a powerful EWG.[3][4] This group deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution by reducing the electron density of the aromatic π-system.[1][5]

-

Ortho/Para Directing Effect: The activating EWG must be positioned ortho or para to the leaving group.[3][6] This specific orientation is crucial as it allows for the delocalization and stabilization of the negative charge in the intermediate through resonance.[4][6] In the synthesis of this compound, the nitro group is in the ortho position to the halogen leaving group.

-

Formation of a Meisenheimer Complex: The reaction proceeds through a two-step mechanism. The first step involves the nucleophilic attack of the thiophenoxide ion on the carbon atom bearing the leaving group. This results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2][4] This intermediate is a key feature of the SNAr pathway.

-

Elimination of the Leaving Group: In the second step, the leaving group (typically a halide) is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final product.[2][6]

The overall reaction can be summarized as follows:

1-Chloro-2-nitrobenzene (B146284) + Thiophenol → this compound + HCl

Quantitative Data

The synthesis of this compound from 1-chloro-2-nitrobenzene and thiophenol is a high-yielding reaction. The following table summarizes the key quantitative data for this synthesis.

| Parameter | Value | Reference |

| Reactants | ||

| 1-Chloro-2-nitrobenzene | 15.7 g (0.1 mol) | [1] |

| Thiophenol | 11.0 g (0.1 mol) | [1] |

| Potassium Hydroxide (B78521) | 5.6 g (0.1 mol) | [1] |

| Dimethyl Sulfoxide (B87167) (DMSO) | 40 mL | [1] |

| Reaction Conditions | ||

| Temperature | 90°C | [1] |

| Reaction Time | 5 hours | [1] |

| Product | ||

| This compound | ||

| Yield | 96% | [1] |

| Appearance | Yellow powder | [1] |

| Molecular Formula | C12H9NO2S | |

| Molecular Weight | 231.27 g/mol |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

-

1-Chloro-2-nitrobenzene (15.7 g, 0.1 mol)

-

Thiophenol (11.0 g, 0.1 mol)

-

Potassium hydroxide (5.6 g, 0.1 mol)

-

Dimethyl sulfoxide (DMSO) (40 mL)

-

Ethyl ether

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 11.0 g (0.1 mol) of thiophenol and 5.6 g (0.1 mol) of potassium hydroxide in 30 mL of DMSO.

-

Stir the mixture at room temperature for 30 minutes to form the potassium thiophenoxide salt.

-

Add a solution of 15.7 g (0.1 mol) of 1-chloro-2-nitrobenzene in 10 mL of DMSO dropwise to the reaction mixture over a period of 5 minutes.

-

Heat the resulting mixture to 90°C and stir for 5 hours.

-

After cooling to room temperature, pour the reaction mixture into 200 mL of water.

-

Extract the product with ethyl ether (3 x 50 mL).

-

Combine the ether extracts and wash with water (5 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the this compound product as a yellow powder.[1]

Visualizations

SNAr Reaction Mechanism

The following diagram illustrates the stepwise addition-elimination mechanism for the synthesis of this compound.

Caption: The SNAr mechanism for this compound synthesis.

Experimental Workflow

The diagram below outlines the key steps in the experimental synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship: Further Functionalization

This compound is a valuable intermediate in organic synthesis. One of its key transformations is the reduction of the nitro group to an amine, which opens up a wide range of further functionalization possibilities.

Caption: Logical workflow for the further functionalization of this compound.

References

- 1. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [repositorio.udd.cl]

- 4. benchchem.com [benchchem.com]

- 5. lookchem.com [lookchem.com]

- 6. Page loading... [wap.guidechem.com]

The Strategic Role of 2-Nitrophenyl Phenyl Sulfide in the Development of Advanced Agrochemicals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating global demand for food security necessitates the continuous innovation of effective and sustainable agrochemicals. Central to this endeavor is the strategic use of versatile chemical precursors that serve as foundational building blocks for novel active ingredients. Among these, 2-nitrophenyl phenyl sulfide (B99878) (CAS: 4171-83-9) has emerged as a pivotal intermediate in the synthesis of a new generation of agrochemicals, particularly fungicides. This technical guide provides an in-depth exploration of the synthesis, applications, and mechanisms of action of agrochemicals derived from this crucial precursor, with a focus on benzothiazole-based fungicides.

Synthesis of 2-Nitrophenyl Phenyl Sulfide: A Reliable Precursor

The synthesis of this compound is a well-established process, offering a reliable and scalable route to this key intermediate. The most common method involves the nucleophilic aromatic substitution of an o-halonitrobenzene with thiophenol in the presence of a base.

Experimental Protocol: Synthesis of this compound

A widely adopted and efficient protocol for the laboratory-scale synthesis of this compound is detailed below.

Materials:

-

Thiophenol

-

Potassium hydroxide (B78521) (KOH)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl ether

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a stirred solution of thiophenol (11.0 g, 0.1 mol) in 30 mL of DMSO, add potassium hydroxide (5.6 g, 0.1 mol).

-

Stir the mixture for 30 minutes at room temperature to form the potassium thiophenoxide salt.

-

To this mixture, add a solution of 1-chloro-2-nitrobenzene (15.7 g, 0.1 mol) in 10 mL of DMSO dropwise over a period of 5 minutes at room temperature.

-

Heat the resulting mixture and stir for 5 hours at 90°C.

-

After cooling to room temperature, pour the reaction mixture into 200 mL of water.

-

Extract the product with ethyl ether (3 x 50 mL).

-

Combine the ether extracts and wash with water (5 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound as a yellow powder. A typical yield for this reaction is approximately 96% (22.4g).[1]

From Precursor to Active Ingredient: The Synthesis of Benzothiazole (B30560) Fungicides

A critical application of this compound in the agrochemical industry is its role as a precursor to 2-aminophenyl phenyl sulfide, a key intermediate in the synthesis of benzothiazole-based fungicides. The nitro group of this compound can be readily reduced to an amine group, opening a pathway to a diverse range of bioactive molecules.[2][3]

Reduction of this compound to 2-Aminophenyl Phenyl Sulfide

The reduction of the nitro group is a fundamental transformation in this synthetic route. Various reducing agents can be employed for this purpose, including zinc powder in the presence of an acid or catalytic hydrogenation.[4][5]

Experimental Workflow: From this compound to Benzothiazole Fungicides

Caption: Synthetic pathway from starting materials to benzothiazole fungicides.

Synthesis of 2-(Phenylthio)benzothiazole: A Potent Antifungal Agent

Following the reduction to 2-aminophenyl phenyl sulfide, cyclization reactions can be employed to construct the benzothiazole ring system. One such example is the synthesis of 2-(phenylthio)benzothiazole, which has demonstrated significant antifungal activity.[1][6]

Efficacy of Benzothiazole Fungicides Derived from this compound

Research has demonstrated the potent fungicidal activity of benzothiazole derivatives synthesized from this compound. These compounds have shown efficacy against a range of plant pathogenic fungi.

Quantitative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of 2-(phenylthio)benzothiazole and its substituted analogs against Botrytis cinerea, a common and destructive plant pathogen. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of the fungus by 50%.

| Compound | Substituent on Phenyl Ring | IC50 (µg/mL) against Botrytis cinerea[6] |

| 2-(Phenylthio)benzothiazole | None | 0.75 |

| 2-(2-Chlorophenylthio)benzothiazole | 2-Chloro | 0.69 |

| 2-(3-Chlorophenylthio)benzothiazole | 3-Chloro | 0.65 |

| Triadimefon (Commercial Fungicide) | - | > 10 |

Lower IC50 values indicate higher antifungal activity.

The data clearly indicates that 2-(phenylthio)benzothiazole and its chloro-substituted derivatives exhibit superior antifungal activity against Botrytis cinerea compared to the commercial fungicide Triadimefon under the tested conditions.[6]

Mechanism of Action: How Benzothiazole Fungicides Work

Understanding the mechanism of action is crucial for the effective and sustainable use of any agrochemical. While the exact molecular targets of all benzothiazole fungicides are not fully elucidated, research points towards several potential modes of action.

Disruption of Fungal Cell Integrity and Induction of Apoptosis

Studies on benzothiazole have shown that it can inhibit the growth of the oomycete pathogen Phytophthora capsici by inducing apoptosis (programmed cell death) and suppressing the pathogen's stress response and metabolic detoxification pathways.[7] This suggests that benzothiazole derivatives may act on multiple cellular processes, leading to the demise of the fungal pathogen. Electron microscopy has revealed that benzothiazole treatment can lead to morphological changes in fungal hyphae, including disruption of the cell membrane.[7]

Inhibition of Key Fungal Enzymes

Another proposed mechanism of action for some benzothiazole-based fungicides is the inhibition of cytochrome P450 14α-demethylase (CYP51).[8] This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death. This mode of action is shared by the widely used azole class of fungicides.

Proposed Signaling Pathway: Benzothiazole Fungicide Action

Caption: Proposed mechanisms of action for benzothiazole fungicides.

Conclusion and Future Outlook

This compound stands out as a valuable and versatile precursor for the development of novel agrochemicals. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the creation of diverse molecular architectures with potent biological activity. The demonstrated efficacy of benzothiazole fungicides derived from this precursor highlights a promising avenue for addressing the challenges of fungal crop diseases. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure-activity relationships for enhanced efficacy and selectivity, and evaluating their environmental fate and toxicological profiles to ensure the development of safe and sustainable crop protection solutions. The continued exploration of the chemical space accessible from this compound is poised to deliver the next generation of innovative agrochemicals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. CN102603584A - Preparation method of 2-aminophenyl phenyl sulfide - Google Patents [patents.google.com]

- 5. CN102796031A - Preparation method of 2-aminodiphenyl sulfide - Google Patents [patents.google.com]

- 6. New synthesis and biological evaluation of benzothiazole derivates as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzothiazole inhibits the growth of Phytophthora capsici through inducing apoptosis and suppressing stress responses and metabolic detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]

An In-depth Technical Guide to the Reduction of 2-Nitrophenyl Phenyl Sulfide to 2-Aminophenyl Phenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reduction of the nitro group in 2-Nitrophenyl phenyl sulfide (B99878) to its corresponding amine is a critical transformation in the synthesis of various pharmaceutical and specialty chemical intermediates. This guide provides a comprehensive overview of the primary methodologies for this conversion, including catalytic hydrogenation, metal-mediated reductions, and sulfide-based reductions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in selecting and optimizing the most suitable method for their specific needs. A key challenge in this transformation is the presence of the sulfur atom, which can poison conventional hydrogenation catalysts. This guide addresses this challenge by detailing the use of sulfide-resistant catalysts and alternative reduction methods that are compatible with sulfur-containing compounds.

Introduction

The conversion of aromatic nitro compounds to their corresponding anilines is a fundamental reaction in organic synthesis. The resulting amino group is a versatile functional handle for further molecular elaborations. In the context of 2-Nitrophenyl phenyl sulfide, the product, 2-Aminophenyl phenyl sulfide, is a valuable building block in medicinal chemistry and materials science. The presence of the phenyl sulfide moiety introduces a significant challenge, as sulfur can act as a poison for many common hydrogenation catalysts. Therefore, a careful selection of the reduction methodology is paramount to achieve high yields and purity. This guide explores the most effective methods for this transformation, providing detailed experimental conditions and performance data.

Reduction Methodologies and Quantitative Data

Several methods have been successfully employed for the reduction of the nitro group in this compound. The choice of method often depends on factors such as the desired scale of the reaction, functional group tolerance, and the availability of specialized equipment. The following table summarizes the key quantitative data for the most common reduction methods.

| Reduction Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Catalytic Hydrogenation | H₂ / Sulfide-resistant Catalyst | Methanol | Room Temp. | 4 | 99.5 | [1] |

| Metal-mediated Reduction | Fe / HCl | Ethanol (B145695)/Water | Reflux | 2-4 | High (not specified) | General Method |

| Metal-mediated Reduction | SnCl₂·2H₂O | Ethanol | 50 | 3 | High (not specified) | General Method |

| Sulfide-based Reduction (Zinin) | Na₂S or (NH₄)₂S | Ethanol/Water | Reflux | 2-6 | Moderate to High | General Method |

| Transfer Hydrogenation | Hydrazine (B178648) Hydrate (B1144303) / Catalyst | Ethanol | Reflux | 2-6 | High | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the successful replication of synthetic procedures. This section provides step-by-step methodologies for the key reduction techniques.

Catalytic Hydrogenation with a Sulfide-Resistant Catalyst

This method is highly efficient and provides a near-quantitative yield of the desired amine. The use of a specialized catalyst that is tolerant to sulfur is essential to prevent catalyst deactivation.

Procedure: [1]

-

In a reaction vessel, suspend this compound (1 equivalent) in methanol.

-

Add a sulfide poisoning-resistant catalyst (e.g., a modified Ni-Al-Zn-Cr-Mo alloy, ~5-10% by weight of the substrate).

-

Seal the vessel and purge with hydrogen gas.

-

Maintain the reaction at room temperature and atmospheric pressure (or up to 1 MPa) with vigorous stirring for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

The filtrate is then concentrated under reduced pressure to yield 2-Aminophenyl phenyl sulfide.

Metal-mediated Reduction with Iron and Hydrochloric Acid (Béchamp Reduction)

This classical method is robust and uses inexpensive reagents. It is particularly useful when catalytic hydrogenation is not feasible.

Procedure:

-

To a round-bottom flask, add this compound (1 equivalent) and a mixture of ethanol and water.

-

Add iron powder (3-5 equivalents) to the suspension.

-

Heat the mixture to reflux and add concentrated hydrochloric acid (catalytic amount) dropwise.

-

Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

The filtrate is then neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified by column chromatography.

Metal-mediated Reduction with Stannous Chloride (SnCl₂)

This method is another common approach for nitro group reduction and is often carried out under milder conditions than the Béchamp reduction.

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) to the solution.

-

Heat the reaction mixture to 50°C and stir for 3 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and pour it into ice-water.

-

Basify the mixture with a sodium hydroxide (B78521) solution to precipitate tin salts.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Sulfide-based Reduction (Zinin Reduction)

The Zinin reduction is particularly noteworthy for its selectivity in reducing nitro groups in the presence of other reducible functionalities.

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of ethanol and water.

-

Add a solution of sodium sulfide (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S) (2-3 equivalents).

-

Heat the reaction mixture to reflux for 2-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and extract the product with an organic solvent.

-

The organic layer is washed with water, dried, and concentrated to afford the desired amine.

Mechanistic Pathways and Visualizations

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting. The following diagrams, generated using the DOT language, illustrate the proposed pathways for the key reduction methods.

Catalytic Hydrogenation Pathway

Caption: Proposed pathway for catalytic hydrogenation.

Metal-mediated Reduction Workflow

Caption: General workflow for metal-mediated reduction.

Zinin Reduction (Sulfide-based) Mechanism

Caption: Simplified mechanism of the Zinin reduction.

Conclusion

The reduction of this compound to 2-Aminophenyl phenyl sulfide can be achieved through various effective methods. For high-yield and clean reactions, catalytic hydrogenation using a sulfide-resistant catalyst is the method of choice.[1] However, classical methods such as the Béchamp and SnCl₂ reductions offer reliable and cost-effective alternatives, particularly when catalyst poisoning is a concern. The Zinin reduction provides a valuable option for selective reductions. The selection of the optimal method will depend on the specific requirements of the synthesis, including scale, available resources, and the presence of other functional groups in the molecule. This guide provides the necessary data and protocols to enable researchers to make an informed decision and successfully perform this important transformation.

References

The Role of 2-Nitrophenyl Phenyl Sulfide in the Synthesis of Bioactive Heterocyclic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 2-nitrophenyl phenyl sulfide (B99878) and its derivatives as pivotal precursors in the formation of a diverse array of bioactive heterocyclic compounds. The strategic placement of the nitro and sulfide functionalities within this scaffold allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry and drug development. This document details key synthetic methodologies, including the Smiles rearrangement and Ullmann condensation for phenothiazine (B1677639) synthesis, condensation reactions for benzothiazole (B30560) formation, and pathways to quinoline (B57606) derivatives. Each section includes detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the practical application of these methods in a research and development setting.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. Among the myriad of synthetic precursors, 2-nitrophenyl phenyl sulfide stands out as a versatile and reactive starting material. The presence of a reducible nitro group ortho to a phenyl sulfide linkage provides a unique chemical handle for intramolecular cyclization reactions, leading to the efficient construction of complex heterocyclic systems.

The primary utility of this compound lies in its conversion to 2-aminophenyl phenyl sulfide, a key intermediate for the synthesis of phenothiazines, a class of compounds renowned for their antipsychotic, antihistaminic, and antiemetic properties.[1][2] Furthermore, derivatives of this core structure can be employed in the synthesis of other important heterocycles such as benzothiazoles and quinolines, which also exhibit a broad spectrum of biological activities.[3][4]

This guide will explore the fundamental synthetic transformations of this compound and its derivatives, providing detailed experimental protocols and quantitative data to support researchers in the design and execution of novel synthetic routes towards new chemical entities with therapeutic potential.

Synthesis of Phenothiazines

Phenothiazines are a class of tricyclic heterocyclic compounds that have had a profound impact on modern medicine. The synthesis of the phenothiazine core can be achieved through several methods, with the Smiles rearrangement and the Ullmann condensation being two of the most prominent strategies starting from precursors related to this compound.

Smiles Rearrangement

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction. In the context of phenothiazine synthesis, it typically involves the base-mediated cyclization of an N-acylated 2-amino-2'-nitrodiphenyl sulfide derivative. The amino group, after deprotonation, acts as a nucleophile, attacking the nitrated aromatic ring and displacing the nitro group to form the central thiazine (B8601807) ring.[2][5] This method offers excellent regiochemical control.[2]

References

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Phenothiazine from Diphenylamine.pptx [slideshare.net]

- 4. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Synthesis of 2-Nitrophenyl phenyl sulfide via Nucleophilic Aromatic Substitution

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the synthesis of 2-Nitrophenyl phenyl sulfide (B99878), a valuable intermediate in organic synthesis, particularly for bioactive compounds and materials science applications.[1][2][3] The procedure is based on the nucleophilic aromatic substitution (SNAr) reaction between 2-chloronitrobenzene and thiophenol using potassium hydroxide (B78521) as the base.

Introduction

2-Nitrophenyl phenyl sulfide is an organosulfur compound that serves as a key building block in the synthesis of various molecules.[2][3] Its structure, featuring a phenylthio group and a reducible nitro group, allows for diverse chemical transformations.[2] The nitro group can be readily reduced to an amine, which is a crucial functional group in many pharmaceuticals.[2][4][5] This synthesis protocol details a common and efficient base-mediated condensation method.[1] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the thiophenolate anion, generated in situ from thiophenol and potassium hydroxide, attacks the electron-deficient aromatic ring of 2-chloronitrobenzene, displacing the chloride ion.[6][7]

Reaction and Mechanism

Overall Reaction:

The reaction is initiated by the deprotonation of thiophenol with potassium hydroxide to form the highly nucleophilic potassium thiophenolate. This nucleophile then attacks the carbon atom bearing the chlorine in 2-chloronitrobenzene. The presence of the electron-withdrawing nitro group (-NO₂) ortho to the leaving group activates the ring for nucleophilic attack and stabilizes the intermediate Meisenheimer complex.[7] Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the final product.[6]

Data Presentation

Table 1: Reagent Physical and Chemical Properties

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Hazards |

| 2-Chloronitrobenzene | C₆H₄ClNO₂ | 157.56 | 88-73-3 | Toxic, Irritant, Environmental Hazard |

| Thiophenol | C₆H₆S | 110.18 | 108-98-5 | Toxic, Flammable, Stench, Irritant |

| Potassium Hydroxide | KOH | 56.11 | 1310-58-3 | Corrosive, Causes Severe Burns[8][9][10][11][12] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 67-68-5 | Irritant, Readily Absorbed Through Skin |

| This compound | C₁₂H₉NO₂S | 231.27 | 4171-83-9 | Toxicity data not fully available; handle with caution.[1] |

Table 2: Example Experimental Parameters and Expected Results

| Parameter | Value | Notes |

| Scale | 0.1 mol | Based on 2-chloronitrobenzene as the limiting reagent.[13][14] |

| Thiophenol | 11.0 g (0.1 mol) | 1.0 equivalent. |

| Potassium Hydroxide | 5.6 g (0.1 mol) | 1.0 equivalent.[13][14] |

| 2-Chloronitrobenzene | 15.7 g (0.1 mol) | 1.0 equivalent.[13][14] |

| Solvent | DMSO | 40 mL (30 mL for initial dissolution, 10 mL for substrate).[13][14] |

| Reaction Temperature | 90°C | Moderate heating is required for the reaction to proceed.[13][14] |

| Reaction Time | 5 hours | Monitor by TLC for completion.[13][14] |

| Expected Yield | ~22.4 g (96%) | High yields are reported for this procedure.[13][14] |

| Appearance | Yellow Powder/Crystal | The product is typically a pale yellow solid.[1][13] |

Experimental Protocol

4.1. Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Fume Hood: This entire procedure must be performed in a well-ventilated chemical fume hood due to the toxicity and extreme stench of thiophenol.[14]

-

Handling Reagents:

-

Potassium Hydroxide (KOH): Highly corrosive and can cause severe skin and eye burns.[8][11][12] Handle with care, avoiding dust inhalation.

-

Thiophenol: Toxic and has an overpowering, unpleasant odor.[14] Use with extreme caution.

-

2-Chloronitrobenzene: Toxic and an irritant. Avoid skin contact and inhalation.

-

DMSO: Can be absorbed through the skin, potentially carrying dissolved chemicals with it. Avoid contact.

-

4.2. Materials and Equipment

-

2-Chloronitrobenzene

-

Thiophenol (Benzenethiol)

-

Potassium Hydroxide (KOH), pellets or flakes

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl ether or Ethyl acetate (B1210297) for extraction

-

Deionized water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle or oil bath with temperature control

-

Separatory funnel (500 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

TLC plates, chamber, and UV lamp for reaction monitoring

4.3. Step-by-Step Procedure

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add potassium hydroxide (5.6 g, 0.1 mol) to 30 mL of DMSO. Stir the mixture until the KOH is mostly dissolved.

-

Thiophenolate Formation: Carefully add thiophenol (11.0 g, 0.1 mol) to the KOH/DMSO mixture in the fume hood. Stir the resulting mixture for 30 minutes at room temperature. This allows for the formation of the potassium thiophenolate nucleophile.[13][14]

-

Substrate Addition: Dissolve 2-chloronitrobenzene (15.7 g, 0.1 mol) in 10 mL of DMSO. Add this solution dropwise to the reaction flask over approximately 5 minutes.[13][14]

-

Reaction: Attach a condenser to the flask and heat the mixture to 90°C using a heating mantle or oil bath.[13][14] Maintain stirring and heat for 5 hours. Monitor the reaction's progress by periodically taking a small sample and analyzing it with thin-layer chromatography (TLC).

-

Work-up and Extraction:

-

Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the flask to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 200 mL of cold water.[13] This will precipitate the crude product.

-

Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl ether or ethyl acetate (3 x 50 mL).[13]

-

Combine the organic extracts in the separatory funnel.

-

-

Washing and Drying:

-

Wash the combined organic layer with water (5 x 50 mL) to remove residual DMSO and inorganic salts.[13]

-

Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[13]

-

The resulting yellow powder is often of high purity (96% yield reported).[13][14] If further purification is needed, recrystallization from ethanol (B145695) or column chromatography on silica (B1680970) gel can be performed.

-

Visualizations

Reaction Mechanism Pathway

Caption: S(N)Ar Mechanism for this compound Synthesis.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. CN102603584A - Preparation method of 2-aminophenyl phenyl sulfide - Google Patents [patents.google.com]

- 5. CN102796031A - Preparation method of 2-aminodiphenyl sulfide - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. files.dep.state.pa.us [files.dep.state.pa.us]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. schuelke.com [schuelke.com]

- 12. doc.chem-lab.be [doc.chem-lab.be]

- 13. benchchem.com [benchchem.com]

- 14. Sciencemadness Discussion Board - synthesis of 2 nitro diphenyl sulfide - Powered by XMB 1.9.11 [sciencemadness.org]

Application of 2-Nitrophenyl Phenyl Sulfide in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

2-Nitrophenyl phenyl sulfide (B99878) is a versatile organosulfur compound that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules for pharmaceutical research.[1] Its chemical structure, featuring a reducible nitro group and a modifiable phenyl sulfide moiety, makes it a valuable building block for creating diverse chemical libraries for drug discovery. The primary application of 2-nitrophenyl phenyl sulfide lies in its conversion to 2-aminophenyl phenyl sulfide, a key precursor for various therapeutic agents, including those with anticancer and kinase inhibitory activities.

The facile reduction of the nitro group to a primary amine is a fundamental transformation in the synthesis of many pharmaceuticals.[1] This amine group can then undergo a multitude of chemical reactions, such as acylation, alkylation, and coupling reactions, to generate a wide range of derivatives.[1] Furthermore, the diaryl sulfide scaffold itself is a privileged structure in medicinal chemistry, known to influence properties like lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

Key Applications in Drug Discovery

-

Anticancer Drug Development: Derivatives of 2-aminophenyl phenyl sulfide have been explored for their potential as anticancer agents. The diaryl sulfide core is present in various compounds that exhibit cytotoxic activity against cancer cell lines.

-

Kinase Inhibitor Synthesis: The 2-aminophenyl phenyl sulfide scaffold is a valuable starting point for the synthesis of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] Derivatives of this scaffold have the potential to target various kinases involved in oncogenic signaling pathways such as PI3K/Akt/mTOR, FAK, JAK/STAT, and Bcr-Abl.

Experimental Protocols

Protocol 1: Reduction of this compound to 2-Aminophenyl Phenyl Sulfide

This protocol describes the chemical reduction of the nitro group of this compound to an amine group to yield 2-aminophenyl phenyl sulfide. This is a foundational step for the subsequent synthesis of more complex bioactive derivatives.

Materials:

-

This compound

-

Hydrogen gas (H₂)

-

Sulfide poisoning-resistant catalyst (e.g., Ni-Al-Zn-Cr-Mo alloy based)[3]

-

Organic solvent (e.g., methanol, ethanol, dioxane)[3]

-

Reaction kettle/pressure reactor

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a reaction kettle, dissolve 0.1 mol of this compound in a suitable polar organic solvent (e.g., 50 mL of methanol).[3]

-

Add the sulfide poisoning-resistant catalyst to the solution.[3]

-

Seal the reaction kettle and purge with hydrogen gas to remove air.[3]

-

Pressurize the reactor with hydrogen to the desired pressure (ordinary pressure to 1 MPa).[3]

-

Stir the reaction mixture at room temperature for 2 to 4 hours.[3]

-

Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, carefully vent the hydrogen gas.

-

Filter the reaction mixture to recover the catalyst. The catalyst can be washed and potentially reused.[3]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.[3]

-

The resulting product is 2-aminophenyl phenyl sulfide. Further purification can be performed by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of a Diaryl Sulfide Analog with Anticancer Activity

This protocol is a representative example of how 2-aminophenyl phenyl sulfide can be used as a starting material to generate diaryl sulfide derivatives with potential anticancer activity. This specific protocol is adapted from the synthesis of diaryl sulfides evaluated for anti-breast-cancer activity.[4]

Materials:

-

2-Aminophenyl phenyl sulfide (or a related thiol precursor)

-

N-Chlorosuccinimide (NCS)

-

An appropriate arylzinc reagent (e.g., Phenylzinc bromide)

-

Anhydrous solvent (e.g., Tetrahydrofuran)

-

Inert atmosphere (Nitrogen or Argon)

-

Reaction vessel

-

Magnetic stirrer

-

Apparatus for flash column chromatography

Procedure (General):

-

In a flame-dried reaction vessel under an inert atmosphere, dissolve the starting thiol (derived from 2-aminophenyl phenyl sulfide or a similar precursor) in an anhydrous solvent.

-

Add N-Chlorosuccinimide (NCS) to the solution to form the corresponding sulfenyl chloride in situ.

-

In a separate vessel, prepare the arylzinc reagent.

-

Slowly add the arylzinc reagent to the solution of the sulfenyl chloride.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired diaryl sulfide.[4]

Data Presentation

The following table summarizes the in vitro anticancer activity of a representative diaryl sulfide analog, demonstrating the potential of this class of compounds derived from precursors like this compound.

| Compound ID | Cancer Cell Line | EC₅₀ (µM) | Reference |

| Diaryl sulfide 25 | MCF-7 (Breast Cancer) | 4.5 | [5] |

Signaling Pathways and Experimental Workflows

The derivatives synthesized from this compound often target key signaling pathways implicated in cancer progression. As many of these derivatives are designed as kinase inhibitors, they can interfere with cascades like the PI3K/Akt/mTOR, FAK, and JAK/STAT pathways.

Synthetic Workflow for Bioactive Diaryl Sulfides

The following diagram illustrates a generalized workflow for the synthesis of bioactive diaryl sulfides, starting from the reduction of this compound.

PI3K/Akt/mTOR Signaling Pathway Inhibition